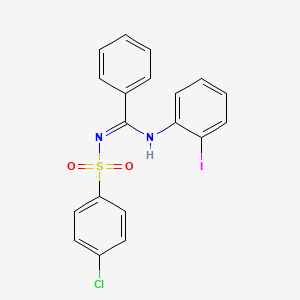
N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide is a complex organic compound that features a combination of sulfonyl, iodophenyl, and benzenecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Reaction with 2-iodoaniline: The 4-chlorobenzenesulfonyl chloride can then be reacted with 2-iodoaniline to form N-(2-iodophenyl)-4-chlorobenzenesulfonamide.
Formation of benzenecarboximidamide: This intermediate can be further reacted with benzenecarboximidamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl and carboximidamide groups can participate in redox reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)acetamide
- N-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzamide
Uniqueness
N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide is unique due to the presence of both sulfonyl and carboximidamide groups, which can impart distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in its applications in various fields.
Properties
Molecular Formula |
C19H14ClIN2O2S |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |
InChI Key |
PFAISBFFNSFUQK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















